Pentoxazone

Description

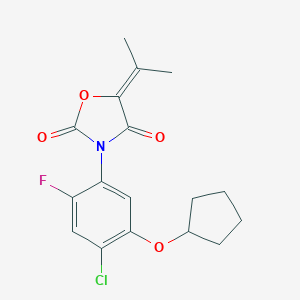

Structure

3D Structure

Properties

IUPAC Name |

3-(4-chloro-5-cyclopentyloxy-2-fluorophenyl)-5-propan-2-ylidene-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClFNO4/c1-9(2)15-16(21)20(17(22)24-15)13-8-14(11(18)7-12(13)19)23-10-5-3-4-6-10/h7-8,10H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZPKLLLUDLHCEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C1C(=O)N(C(=O)O1)C2=CC(=C(C=C2F)Cl)OC3CCCC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3057933 | |

| Record name | Pentoxazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110956-75-7 | |

| Record name | Pentoxazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110956-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentoxazone [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110956757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentoxazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Oxazolidinedione, 3-[4-chloro-5-(cyclopentyloxy)-2-fluorophenyl]-5-(1-methylethylidene) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTOXAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LW0PP7NLI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivations of Pentoxazone

Advanced Synthetic Pathways for Pentoxazone

Several advanced synthetic strategies have been developed for the preparation of this compound and related oxazolidine-2,4-dione derivatives. These methods often focus on the efficient construction of the heterocyclic ring system.

Silver-Catalyzed CO2 Incorporation into Propargylic Amides

A notable synthetic pathway involves the silver-catalyzed incorporation of carbon dioxide (CO2) into propargylic amides. oup.comresearchgate.netresearchgate.net This method provides a route to oxazolidine-2,4-diones under mild, base-free reaction conditions. oup.comresearchgate.net The reaction typically involves the reaction of propargylic amides with CO2 in the presence of a silver catalyst, such as silver acetate (B1210297). smolecule.comoup.com This process facilitates the cyclization and incorporation of CO2 to form the oxazolidine-2,4-dione ring. oup.comresearchgate.net Subsequent steps, such as iodination and methylation (e.g., via Negishi coupling), are then employed to introduce the specific substituents required for this compound, including the iodovinyl group which is later modified. oup.com This silver-catalyzed method has been successfully applied to the synthesis of this compound, yielding the product in high yields. oup.comresearchgate.netresearchgate.net

A plausible mechanism for this reaction involves nucleophilic addition of the nitrogen atom of the propargylic amide to CO2, generating a carbamate (B1207046) anion. oup.com The silver cation activates the alkyne moiety, and an acetate anion removes a hydrogen atom from the amide. oup.com Cyclization onto the activated alkyne then occurs, leading to a vinyl silver intermediate. oup.com

Synthesis via Reaction of Substituted Phenyl Isocyanates with 2-Hydroxy-3-alkenoates

Another synthetic approach for oxazolidinedione derivatives, including those structurally related to this compound, involves the reaction of substituted phenyl isocyanates with 2-hydroxy-3-alkenoates. researchgate.net These 2-hydroxy-3-alkenoates are often prepared through an acid-catalyzed isomerization of 3,3-disubstituted glycidates. researchgate.net The reaction between the phenyl isocyanate and the 2-hydroxy-3-alkenoate leads to the formation of the oxazolidine-2,4-dione ring system. researchgate.net The substituents on the phenyl group and the structure of the alkylidene moiety significantly influence the properties of the resulting oxazolidinedione derivatives. researchgate.net This method has been used to synthesize a series of 3-(substituted phenyl)-5-alkylidene-1,3-oxazolidine-2,4-dione derivatives. researchgate.net

Exploration of Novel Derivatives and Analogs

The exploration of novel derivatives and analogs of this compound is an active area of research aimed at discovering compounds with potentially improved herbicidal activity, selectivity, or environmental profiles. researchgate.netmdpi.com This involves modifying the core oxazolidine-2,4-dione structure or the attached substituents.

Research into novel derivatives often focuses on altering the phenyl ring substituents, the cyclopentyloxy group, or the isopropylidene moiety. researchgate.net The synthesis of these analogs allows for the investigation of structure-activity relationships, helping to understand how chemical modifications impact herbicidal efficacy against various weeds and crop safety. researchgate.net While specific details on novel this compound derivatives are not extensively detailed in the provided search results, the general approach involves synthesizing a series of related compounds and evaluating their biological activity. researchgate.netmdpi.commdpi.comajol.infofrontiersin.org This can involve various synthetic strategies to introduce different functional groups or structural motifs onto the oxazolidinedione core or its attached aromatic and aliphatic substituents. researchgate.netmdpi.commdpi.comajol.infofrontiersin.org

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical design, manufacture, and application. chemmethod.comcore.ac.uk Applying these principles to this compound synthesis involves seeking more environmentally benign reagents, solvents, and processes.

While specific "green chemistry" methods explicitly for this compound synthesis are not prominently detailed in the provided results, the silver-catalyzed CO2 incorporation method can be considered a step towards greener synthesis as it utilizes CO2, an abundant and less toxic C1 source, under mild conditions. oup.comresearchgate.netresearchgate.net Research in green chemistry often explores alternative solvents (e.g., water, ionic liquids), catalysis (e.g., organocatalysis, biocatalysis), and reaction techniques (e.g., microwave irradiation, flow chemistry) to minimize environmental impact. chemmethod.comcore.ac.ukrroij.comchemrxiv.org Future research in this compound synthesis may focus on developing routes that align more closely with these principles, potentially involving catalytic methods that reduce waste or the use of renewable resources.

Industrial Synthesis Research and Optimization

Industrial synthesis of this compound requires efficient, cost-effective, and scalable processes. Research in this area focuses on optimizing reaction conditions, improving yields, reducing production costs, and minimizing environmental impact on a larger scale.

This compound was synthesized at the Sagami Chemical Research Institute and developed by KAKEN, and was registered as an agrochemical in Japan in 1997. kaken.co.jp The industrial production likely involves optimized versions of the synthetic pathways discussed, tailored for large-scale manufacturing. Optimization studies in industrial chemistry often involve parameters such as reaction time, temperature, reactant concentrations, catalyst loading, and purification procedures to maximize yield and purity while minimizing energy consumption and waste generation. chemrxiv.orgscu.ac.ir While specific details of the industrial synthesis of this compound are not publicly available in the provided results, the development and registration of the herbicide indicate that scalable and economically viable synthetic routes have been established. kaken.co.jp Research in industrial synthesis optimization may also explore continuous flow processes, which can offer advantages in terms of safety, control, and efficiency compared to batch processes. chemrxiv.org

Molecular and Biochemical Mechanisms of Action

Inhibition of Protoporphyrinogen (B1215707) Oxidase (PPO) Activity

Pentoxazone acts by inhibiting the enzymatic activity of PPO (EC 1.3.3.4). chimia.chuni.lunih.gov PPO catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX, the last common step in the porphyrin biosynthesis pathway before it branches towards chlorophyll (B73375) and heme synthesis. chimia.chmdpi.comresearchgate.net

Impact on Porphyrin Biosynthesis Pathway

Inhibition of PPO by this compound leads to the accumulation of its substrate, protoporphyrinogen IX, within plant cells. mdpi.comgoogle.com Protoporphyrinogen IX is then thought to leak from the chloroplasts into the cytoplasm. mdpi.comgoogle.com

Generation of Reactive Oxygen Species and Cellular Damage

Once in the cytoplasm, the accumulated protoporphyrinogen IX is spontaneously oxidized to protoporphyrin IX through non-enzymatic reactions, particularly in the presence of light and oxygen. mdpi.comgoogle.com Protoporphyrin IX is a photosensitive molecule. chimia.chgoogle.com When exposed to light, protoporphyrin IX generates highly reactive singlet oxygen (¹O₂) molecules. chimia.chgoogle.com This uncontrolled generation of reactive oxygen species (ROS) leads to oxidative stress, causing damage to cellular components, particularly lipid peroxidation of cell membranes. google.comfrontiersin.orgnih.govekb.eg This rapid breakdown of cell membranes results in cell leakage and ultimately cell death. pioneer.comgoogle.comnih.gov

Specificity of PPO Inhibition (EC 1.3.3.4)

This compound is specifically recognized as an inhibitor of the enzyme protoporphyrinogen oxidase, which holds the EC number 1.3.3.4. chimia.chuni.lugoogleapis.comjustia.com PPO is a conserved enzyme found in various organisms, including plants, mammals, fungi, and bacteria. chimia.ch In plants, there are typically two isoforms of PPO: plastidic PPO1 and mitochondrial PPO2. chimia.chmdpi.com While the precise binding mode of protoporphyrinogen IX to PPO is still being researched, studies on the crystal structure of PPO in complex with inhibitors have provided insights into potential binding mechanisms. chimia.ch The inhibition of this specific enzyme is the key to this compound's herbicidal activity. pioneer.commdpi.com

Cellular and Subcellular Effects in Target Organisms

The molecular mechanism of PPO inhibition by this compound translates into significant cellular and subcellular effects in susceptible plants.

Chloroplast Dysfunction and Membrane Disruption

The disruption of the porphyrin biosynthesis pathway, particularly the inhibition of chlorophyll synthesis, directly impacts chloroplast function. smolecule.comresearchgate.net The accumulation of protoporphyrinogen IX and the subsequent generation of ROS primarily occur in the presence of light, severely affecting the chloroplasts, which are the sites of photosynthesis. google.comnih.gov The resulting oxidative damage, particularly lipid peroxidation, leads to the disruption of chloroplast membranes and other cellular membranes. pioneer.comgoogle.comnih.gov This membrane damage impairs cellular integrity and function. pioneer.comnih.gov Studies have indicated that chloroplast dysfunction can also lead to alterations in other organelles, such as increased mitochondrial DNA levels and altered respiration rates. nih.gov

Bleaching Effects in Plants

A prominent visual symptom of this compound application in susceptible plants is bleaching. smolecule.comagropages.com This bleaching effect is a direct consequence of the inhibited chlorophyll biosynthesis and the subsequent degradation of existing chlorophyll due to oxidative damage. smolecule.compioneer.comresearchgate.netumn.edu Carotenoid pigments, which normally protect chlorophyll from photodegradation, can also be affected, further contributing to the bleaching phenotype. umn.edu The rapid desiccation and necrosis observed in affected foliage are a result of the widespread cell membrane disruption caused by uncontrolled ROS generation. pioneer.comnih.govamericanscientist.org

Resistance Mechanisms in Target Species

The repeated use of PPO-inhibiting herbicides, including this compound, has led to the evolution of resistance in several weed species. google.com Resistance mechanisms primarily involve alterations at the target site enzyme, PPO, or enhanced metabolic degradation of the herbicide. google.com Target-site mutations are considered a major mechanism of resistance to PPO herbicides. mdpi.com

PPO Gene Variants and Herbicide Resistance

Resistance to PPO inhibitors is frequently linked to specific mutations or alterations in the genes encoding the PPO enzyme. Plants have at least two nuclear PPO genes, PPO1 and PPO2, which encode plastid- and mitochondria-targeted isoforms of the enzyme, respectively. mdpi.com

Several amino acid substitutions and deletions within the PPO enzyme have been identified that confer resistance to PPO-inhibiting herbicides. google.com For instance, a deletion of glycine (B1666218) at position 210 (ΔG210) in the PPO2 enzyme has been reported as a primary mutation associated with resistance in species like Amaranthus tuberculatus and Amaranthus palmeri. mdpi.comchimia.chcambridge.org Another substitution, Arginine to Glycine at position 128 (R128G), has also been documented to confer resistance to PPO inhibitors in Amaranthus retroflexus and Amaranthus palmeri. mdpi.comsci-hub.se More recently, a substitution of Glycine to Alanine at position 399 (G399A) in the catalytic domain of PPO2 has been found to confer broad cross-resistance to various PPO inhibitor families. mdpi.comfrontiersin.org These mutations are thought to reduce the binding affinity of the herbicide to the altered PPO enzyme. mdpi.comfrontiersin.org

Studies involving transgenic plants expressing mutant PPO genes have confirmed the role of these gene variants in conferring herbicide resistance. For example, Arabidopsis thaliana plants expressing a double mutant PPO (Y426M + S305L) showed broad-range tolerance to different classes of PPO inhibitors. nih.gov

Cross-Resistance Patterns with Other PPO Inhibitors

Resistance developed against one PPO-inhibiting herbicide can often result in cross-resistance to other herbicides within the same mode of action group, even those from different chemical families. cambridge.orgsci-hub.se This occurs because these herbicides share the same target enzyme, PPO. pioneer.com

Research has shown varying degrees of cross-resistance among different PPO inhibitors in resistant weed populations. For example, fomesafen-resistant Amaranthus palmeri accessions have demonstrated cross-resistance to other foliar-applied PPO herbicides, including acifluorfen, flumioxazin, carfentrazone, lactofen, and pyraflufen-ethyl, although the level of resistance can vary among compounds. cambridge.org Saflufenacil was noted as an exception in some cases, showing higher efficacy compared to other PPO inhibitors in certain resistant populations. cambridge.org The presence of specific mutations, such as the G399A substitution, has been shown to endow broad cross-resistance to multiple PPO herbicide families, including diphenylethers, pyrimidinediones, triazolinones, N-phenylphthalimides, phenylpyrazoles, thiadiazoles, and oxadiazoles. frontiersin.org

Detailed studies on cross-resistance patterns are crucial for developing effective weed management strategies in areas where PPO inhibitor resistance has evolved.

Molecular Interactions with Enzymatic Systems

This compound exerts its inhibitory effect by binding to the PPO enzyme, thereby preventing its catalytic function. The active site of PPO, where the substrate protoporphyrinogen IX binds, is also the site where PPO inhibitors like this compound interact. nih.gov

Structural studies and molecular modeling provide insights into the specific interactions between PPO inhibitors and the enzyme. The binding of these inhibitors to the active site is competitive with the natural substrate, protoporphyrinogen IX. nih.gov The precise topological features of the PPO active site are critical for understanding these interactions. nih.gov

While specific detailed research findings on the molecular interactions of this compound with PPO at the atomic level were not extensively detailed in the provided search results, studies on other PPO inhibitors highlight the nature of these interactions. For instance, research on a quinoxaline-based PPO inhibitor investigated its interaction with the active site of Nicotiana tabacum PPO using molecular docking and quantum mechanics approaches. researchgate.net These studies aim to clarify the molecular basis for the binding and inhibition.

General mechanisms of enzyme inhibition by xenobiotics, which could apply to this compound, involve molecular interactions such as hydrogen bond formation and hydrophobic interactions with amino acid residues in the enzyme's active site. nih.gov These interactions can induce conformational changes in the enzyme, affecting its catalytic activity. nih.gov

Further detailed research, potentially involving techniques like X-ray crystallography of PPO-pentoxazone complexes and advanced computational modeling, would provide a more precise understanding of the molecular interactions driving this compound's inhibitory activity.

Environmental Fate and Microbial Metabolism in Ecosystems

Degradation Pathways in Soil Environments

The degradation of pentoxazone in soil environments is a complex process driven largely by microbial metabolism. nih.govherts.ac.uknih.gov Studies have investigated its fate in different soil conditions, including flooded and upland soils, revealing distinct degradation pathways and metabolite profiles. nih.gov The rate of this compound degradation is notably faster in the presence of soil microorganisms; sterilization of soil leads to apparently slower degradation rates and the absence of mineralization to CO2. nih.govherts.ac.uknih.gov This indicates that soil microorganisms are primarily responsible for both the degradation and subsequent mineralization of this compound. nih.govherts.ac.uknih.gov

Major degradation pathways proposed in flooded soils include hydrogenation of the isopropylidene moiety, hydrolysis of the oxazolidine (B1195125) ring, and oxidative decyclopentylation. nih.govherts.ac.uknih.gov Under upland conditions, investigations have shown faster degradation of this compound and more extensive evolution of 14CO2 compared to flooded conditions, suggesting a significant role for aerobes in mineralization in paddy field soils. nih.gov

Role of Soil Microorganisms in Transformation

Soil microorganisms play a crucial role in the transformation and degradation of this compound. herts.ac.uknih.govuni.lu They are capable of metabolizing this compound into various degradation products and ultimately mineralizing it to CO2. nih.govherts.ac.uknih.gov The amount of evolved 14CO2 from dosed radioactivity has been observed to range from 8% to 23%. nih.govherts.ac.uknih.gov

Specific microbial strains with this compound-transforming abilities have been isolated from paddy field soil. herts.ac.uk These include strains tentatively identified as Pseudomonas fluorescens, Bradyrhizobium japonicum, two pathovars of Xanthomonas oryzae, and Bacillus sp. herts.ac.uk These isolates demonstrated the ability to modify the this compound molecule, producing various metabolites. herts.ac.uk Certain strains were also capable of transforming key intermediate metabolites, indicating their role in subsequent degradation steps. herts.ac.uk

Identification of Major Soil Metabolites

Several major metabolites of this compound have been identified in soil environments, resulting from microbial transformation processes. herts.ac.uknih.govuni.lu These metabolites are formed through various reactions, including hydrolysis, reduction, and other modifications of the this compound structure. nih.govherts.ac.uknih.govnih.govuni.lu

N-(4-chloro-5-cyclopentyloxy-2-fluorophenyl)-3-methyl-2-oxobutanamide (A-0505)

A-0505 is a significant metabolite of this compound in soil. herts.ac.uknih.govuni.lu It is described as a hydrolysate formed by the hydrolysis of the oxazolidine-2,4-dione ring at the carbonyl group of C2, followed by decarboxylation. herts.ac.uknih.govuni.lu In soil metabolism studies, A-0505 has been observed to accumulate rapidly, reaching levels of up to about 57% of the applied dosage. herts.ac.uknih.govuni.lu Specific microbial strains, such as Pseudomonas fluorescens and Bradyrhizobium japonicum, have been shown to produce A-0505. herts.ac.uk A-0505 can also serve as a metabolic intermediate for further transformation by other microbial strains. herts.ac.uk

N-(4-chloro-5-cyclopentyloxy-2-hydroxy-3-methylbutanamide (A-1374)

A-1374 is another major metabolite detected in soil. herts.ac.uknih.govuni.lu It is a reduction product of A-0505. nih.govuni.lu Following the transient accumulation of A-0505, A-1374 has been observed to increase, reaching levels of up to about 71% in studies. nih.govuni.lu Strains identified as pathovars of Xanthomonas oryzae have been reported to produce A-1374 after the transient accumulation of A-0505. herts.ac.uk

4-chloro-5-(cyclopentyloxy)-2-fluoroaniline (A-0480)

A-0480 is an aniline (B41778) derivative metabolite of this compound found in soil. herts.ac.uknih.govuni.lu It is detected among the degradation products, sometimes exceeding 10% of the applied dosage. nih.govuni.lu A Xanthomonas oryzae strain has been identified as a producer of A-0480 after the transient accumulation of A-0505. herts.ac.uk

Hydrated-pentoxazone

Hydrated-pentoxazone is also identified as a metabolite of this compound in soil. nih.govuni.lu It is described as another hydrolysate formed at the carbonyl group of C4 in the 1,3-oxazolidine-2,4-dione ring. nih.govuni.lu Like A-0480, hydrated-pentoxazone has been detected at levels over 10% of the applied dosage. nih.govuni.lu

The accumulation levels of some major metabolites in soil studies are summarized in the table below:

| Metabolite | Maximum Accumulation Level (% of Applied Dosage) |

| A-0505 | ~57% herts.ac.uknih.govuni.lu |

| A-1374 | ~71% nih.govuni.lu |

| A-0480 | >10% nih.govuni.lu |

| Hydrated-pentoxazone | >10% nih.govuni.lu |

Other Unidentified Metabolites

While several major metabolites of this compound have been identified in soil and aquatic environments, studies have also reported the detection of other degradation products, including one unidentified compound, present at concentrations exceeding 10% of the applied dosage in microbial metabolism studies using liquid media inoculated with soil microorganisms. pssj2.jp

Influence of Soil Conditions on Degradation Rate

Soil conditions significantly influence the degradation rate of this compound. Microbial activity is a primary driver of this compound degradation in soils. Studies have shown that degradation rates are slower in sterilized soils compared to non-sterilized soils, indicating the crucial role of soil microorganisms. scispace.comresearchgate.net The amount of evolved 14CO2 from radiolabeled this compound in soil studies ranged from 8% to 23% of the dosed radioactivity, further supporting microbial mineralization. scispace.comresearchgate.net

Faster degradation and more extensive 14CO2 evolution have been observed under upland (aerobic) conditions compared to flooded conditions. scispace.comresearchgate.net This suggests that aerobic microorganisms play a significant role in the mineralization of this compound in paddy field soils. scispace.comresearchgate.net The half-life of this compound in soil can vary, typically ranging from 5 to 23 days following a single application and 10 to 40 days after two applications. agropages.com An aerobic soil degradation half-life of 29 days has also been reported. herts.ac.uk

Table 1: Typical Half-Lives of this compound in Soil

| Condition | Typical Half-Life (days) | Source |

| Single Application | 5 - 23 | agropages.com |

| Two Applications | 10 - 40 | agropages.com |

| Aerobic Soil | 29 | herts.ac.uk |

Fate in Aquatic Systems (Paddy Water and Sediment)

This compound's fate in aquatic systems, particularly in paddy fields, involves degradation in the water phase and adsorption to sediment.

Degradation in Water via Hydrolysis

This compound is quickly degraded in water by hydrolysis. researchgate.netnih.govbiorxiv.orgbiorxiv.org The median dissipation time (DT50) in water is reported to be 2 hours at pH 9. researchgate.net

Adsorption to Sediment and Persistence

Despite its relatively rapid degradation in water, this compound is readily adsorbed to sediment. researchgate.netnih.govbiorxiv.orgbiorxiv.org Its organic carbon partitioning coefficient (Koc) is reported as 3,190, indicating strong adsorption to organic matter in sediment. researchgate.netresearchgate.net This strong adsorption leads to its persistence in sediment for a relatively long time. researchgate.netnih.govbiorxiv.orgbiorxiv.org Residues in sediment have been observed to be maintained above measurable levels throughout experimental periods, seemingly due to this high sediment adsorption. researchgate.net

Microbial Decomposition in Flooded Soils

Microbial decomposition also plays a role in the degradation of this compound in flooded soils, which are characteristic of paddy fields. scispace.com Major degradation pathways in flooded soils include hydrogenation, hydrolysis of the oxazolidine ring, and oxidative decyclopentylation, leading to the formation of various metabolites. scispace.comresearchgate.net The rate of degradation in flooded soils has been reported to be slower than in aerobic soil tests. agropages.com

Biotic Interactions and Ecological Consequences

This compound's presence in the environment can lead to biotic interactions and ecological consequences, particularly in aquatic ecosystems where it is used. As an inhibitor of chlorophyll (B73375) biosynthesis, this compound suppresses a wide variety of vascular plants, including common paddy weeds. researchgate.netnih.govbiorxiv.org

Studies in paddy mesocosms have investigated the ecological impacts of this compound on freshwater communities. While the direct toxicity of this compound to arthropods is considered low, its effects on aquatic insects can be indirect, mediated by declines in phytoplankton and/or aquatic macrophytes, which serve as food and habitat. researchgate.netnih.gov Negative effects of this compound on macrophytes have been consistently observed in experimental settings. nih.govbiorxiv.org Indirect effects on predatory insects, such as Odonata larvae, via a decline in macrophytes have also been noted. researchgate.netenv.go.jp The magnitude and sign of indirect effects can differ among predator species, potentially influenced by species traits like microhabitat use. researchgate.netresearchgate.net The ecological impacts of pesticides, including this compound, can involve direct toxicity and indirect toxicity mediated by biotic interactions. nih.gov

Table 2: Observed Ecological Effects of this compound in Paddy Mesocosms

| Community Component | Observed Effect | Source |

| Aquatic Macrophytes | Significant decrease in density/abundance | nih.govbiorxiv.org |

| Phytophilous Predators | More likely to decrease in abundance (indirectly) | researchgate.netresearchgate.net |

| Phytoplankton, Zooplankton, Herbivores, Detritivores | No clear negative impacts observed in some studies | researchgate.net |

Indirect Effects on Non-Target Organisms

Indirect effects of agrochemicals on non-target organisms, mediated through impacts on other species or the physical environment, are less studied than direct toxicity but are potentially significant in agricultural landscapes. researchgate.netresearchgate.net These effects can depend on ecological mechanisms and species interactions, such as the release of herbivores from predation or release from competition. researchgate.net While this compound's acute toxicity to insects is low, its herbicidal action can indirectly affect organisms that rely on the targeted plants for habitat or food. researchgate.netnih.gov

Impact on Aquatic Macrophytes and Associated Fauna

This compound, as a herbicide, is designed to inhibit photosynthesis in plants, including aquatic macrophytes. researchgate.net Studies have shown that this compound application can significantly decrease the abundance of aquatic macrophytes in mesocosm experiments. researchgate.netnih.govbiorxiv.org This reduction in macrophyte biomass can have indirect negative effects on fauna that depend on these plants for habitat, protection, or breeding. researchgate.netnih.gov For instance, the abundance of phytophilous predators, such as certain Odonata (dragonfly and damselfly) larvae which cling to aquatic macrophytes, has been observed to decrease following this compound application, likely due to the loss of their habitat. researchgate.netresearchgate.netnih.gov

Community-Level Effects in Mesocosm Experiments

Mesocosm experiments have been employed to investigate the community-level effects of this compound in freshwater ecosystems, particularly in simulated paddy environments. These studies allow for the examination of complex interactions within a community under controlled conditions. Research using outdoor mesocosms with freshwater communities has shown that this compound can have negative effects on aquatic macrophytes, which can, in turn, influence the populations of associated fauna. researchgate.netbiorxiv.org While community-level effects of this compound alone have not been as extensively tested as some insecticides, studies consistently show its negative impact on macrophytes across multiple experimental years. researchgate.netbiorxiv.org

Interaction with Other Agrochemicals (e.g., Insecticides)

The co-occurrence of various agrochemicals in the environment is common, and their combined effects can be additive or synergistic. researchgate.net Studies have investigated the interaction between this compound and insecticides, such as fipronil (B1672679), in mesocosm experiments. researchgate.netresearchgate.netnih.govbiorxiv.org It has been observed that the indirect negative effects of this compound on phytophilous predators, mediated by macrophyte reduction, were less detectable when an insecticide like fipronil was also applied. researchgate.netnih.gov This is potentially due to the high lethal toxicity of the insecticide masking the more subtle indirect effects of the herbicide. researchgate.netnih.gov This highlights the complexity of predicting the realistic risks of agrochemicals in nature when multiple substances are present and interact. nih.gov

Photodegradation and Other Environmental Transformation Processes

This compound undergoes transformation in the environment through various processes, including microbial degradation and potentially photodegradation.

Microbial metabolism is a significant factor in the degradation of this compound in soil and water environments. researchgate.netresearchgate.net Studies using radiolabeled this compound have shown that it is metabolized by soil microorganisms, leading to the formation of various degradation products. agropages.comresearchgate.netresearchgate.net The degradation profiles can vary depending on soil conditions, such as flooded versus upland environments. researchgate.netresearchgate.net

Several metabolites of this compound have been identified in microbial degradation studies. A major metabolic route involves the rapid transformation of the parent compound to N-(4-chloro-5-cyclopentyloxy-2-fluorophenyl)-3-methyl-2-oxobutanamide (A-0505), which can accumulate transiently. agropages.comresearchgate.netresearchgate.net A-0505 can then be further transformed into other metabolites, such as N-(4-chloro-5-cyclopentyloxy-2-fluorophenyl)-2-hydroxy-3-methylbutanamide (A-1374). researchgate.netresearchgate.net Other detected metabolites include 4-chloro-5-(cyclopentyloxy)-2-fluoroaniline (A-0480) and hydrated-pentoxazone. agropages.comresearchgate.netresearchgate.net Specific microbial strains, including Pseudomonas fluorescens, Bradyrhizobium japonicum, Xanthomonas oryzae, and Bacillus sp., have been isolated and shown to have this compound-transforming abilities. researchgate.net These microorganisms can modify the this compound molecule through different pathways, leading to the observed metabolites. researchgate.net

Structure Activity Relationships Sar and Quantitative Structure Activity Relationships Qsar

Principles of SAR in Agrochemical Design

Structure-Activity Relationship (SAR) studies are fundamental in agrochemical design, aiming to connect a molecule's three-dimensional structure with its biological activity. By systematically modifying parts of a chemical structure—such as adding, removing, or substituting functional groups—researchers can observe how these changes impact efficacy, selectivity, and toxicity. This iterative process allows for the optimization of a lead compound, enhancing desired herbicidal effects while minimizing negative impacts on crops and the environment.

Quantitative Structure-Activity Relationship (QSAR) models take this a step further by developing mathematical equations that correlate structural or physicochemical properties of compounds with their biological activities. These models are powerful predictive tools in the early stages of research and development, enabling the screening of large numbers of potential compounds in silico (computationally), thereby saving time and resources. nih.gov

Elucidation of Structural Features Governing Herbicidal Activity

The herbicidal activity of Pentoxazone and related oxazolidinedione derivatives is primarily governed by two key structural regions: the substituents on the phenyl group and the structure of the alkylidene moiety at the 5-position of the oxazolidine (B1195125) ring. researchgate.net

Research into a series of 3-(substituted phenyl)-5-alkylidene-1,3-oxazolidine-2,4-dione derivatives revealed that compounds featuring a 2,4-dihalo-5-alkoxyphenyl moiety exhibited comparatively high herbicidal activities. researchgate.net Conversely, introducing a long-chain alkylidene group at the 5-position of the oxazolidine ring was found to reduce herbicidal efficacy. researchgate.net

Table 1: Influence of Structural Moieties on this compound's Herbicidal Activity

| Structural Region | Modification | Impact on Herbicidal Activity | Source |

|---|---|---|---|

| Phenyl Group | Presence of 2,4-dihalo-5-alkoxyphenyl moiety | Higher Activity | researchgate.net |

| Oxazolidine Ring (5-position) | Introduction of a long-chain alkylidene group | Reduced Activity | researchgate.net |

| Phenyl Group (5-position) | Cyclopentyloxy group | Optimal for crop safety | researchgate.net |

Correlation between Molecular Structure and Biological Effects

This compound's mode of action is the inhibition of protoporphyrinogen (B1215707) oxidase (PPO), the last common enzyme in the biosynthesis of both chlorophyll (B73375) and heme. researchgate.net This inhibition disrupts chlorophyll production, leading to the death of susceptible plants. researchgate.net This primary biological effect is a direct consequence of its molecular structure, which allows it to bind to and block the active site of the PPO enzyme.

Beyond its intended herbicidal effect, this compound's structure also dictates its broader ecological and toxicological profile. For instance, its high efficacy against vascular plants and phytoplankton can lead to indirect effects on aquatic ecosystems. researchgate.net A reduction in aquatic macrophytes, which serve as larval habitats, has been observed to decrease the abundance of certain predatory insects like damselflies. researchgate.net

Toxicological studies have identified the liver and urinary bladder as primary targets for adverse effects in mammals. Observed effects include hepatocellular hypertrophy and proliferative lesions in the urinary bladder. researchgate.net Importantly, the mode of action for these effects is considered non-genotoxic, meaning it does not involve damage to genetic material, and a threshold for safe exposure can be established. researchgate.net

Computational and In Silico Approaches for SAR/QSAR Modeling

Computational chemistry and in silico modeling are indispensable tools for modern agrochemical research. Techniques like molecular docking, molecular dynamics simulations, and the development of QSAR models allow researchers to predict how a molecule like this compound will interact with its target protein and to estimate its biological activity before it is even synthesized. nrct.go.thmdpi.comnih.govnih.govmdpi.com

Molecular docking studies, for example, can simulate the binding of this compound derivatives to the PPO enzyme, providing insights into the specific interactions that drive its inhibitory effect. mdpi.commdpi.com QSAR models for herbicides are typically built using a set of known compounds (a training set) to derive a statistical relationship between molecular descriptors (e.g., electronic properties, size, hydrophobicity) and herbicidal activity. mdpi.commdpi.com These models can then be used to predict the activity of new, untested chemical structures. nih.gov

While specific, publicly available QSAR models exclusively for this compound are not detailed in the literature, the principles are widely applied to the oxazolidinone class of compounds. These studies help rationalize observed SAR and guide the design of new derivatives with improved properties. nih.govresearchgate.net

SAR Studies for Optimizing Efficacy and Selectivity

A critical goal in herbicide development is achieving high efficacy against target weeds while ensuring high selectivity, meaning safety for the desired crop. For this compound, SAR studies have been crucial in balancing these two factors. nih.govnih.gov

It was discovered that crop safety is markedly affected by the substituent at the 5-position of the phenyl group. Specifically, a cyclopentyloxy group at this position was identified as being the most preferable for ensuring the safety of rice crops. researchgate.net This finding highlights how subtle changes to the molecular structure can significantly alter the compound's interaction with biological systems in both weeds and crops, allowing for the fine-tuning of its selectivity profile. This optimization process is essential for developing a commercially viable and effective herbicide.

Structure-Biodegradability Relationships (SBR)

The environmental fate of a herbicide is as important as its efficacy. Structure-Biodegradability Relationship (SBR) models are used to predict how a chemical's structure will influence its degradation in the environment. nih.govnih.gov Biodegradation is a key process for breaking down xenobiotics into simpler, non-toxic products. nih.gov

Studies on this compound have shown that it is primarily decomposed by soil microorganisms. acs.org In experiments using sterilized and non-sterilized soils, degradation was significantly slower in the sterile soil, and the mineralization to CO2 was not observed, confirming the critical role of microbes.

The degradation of this compound in soil proceeds through various metabolites. This process is influenced by the compound's structure, which dictates its susceptibility to microbial attack and chemical hydrolysis. For example, the adsorption of this compound onto soil particles, a property related to its structure, is thought to suppress its hydrolysis into the metabolite A-0505.

Table 2: Key Degradation Products of this compound in Soil

| Metabolite ID | Formation Pathway Note | Source |

|---|---|---|

| A-0505 | Formed via hydrolysis; suppressed by adsorption to soil. | acs.org |

| A-1374 | Appears to be a precursor to A-1292. | acs.org |

| A-1292 | Formed following the increase of A-1347, suggesting methylation of A-1347's hydroxyl group by microorganisms. | acs.org |

| A-1347 | Precursor to A-1292. | acs.org |

Preclinical and Translational Research

In Vitro Studies of Pentoxazone

In vitro research provides controlled environments to investigate the direct effects of this compound on various biological components, such as cells and enzymes.

Cell Viability Assays in Algal Species

Studies have utilized cell viability assays to assess the impact of this compound on algal species. For instance, research using Pseudokirchneriella subcapitata, a common alga used in toxicity testing, has shown that this compound has an algicidal effect researchgate.netresearchgate.net. This indicates that exposure to this compound can lead to the death of algal cells. Algal cell viability can be assessed using methods like the SYTOX Green dye assay and flow cytometry, which distinguish live cells from dead cells based on membrane integrity researchgate.net. Image-based cytometry is also a feasible method for analyzing algal cell quantification and viability researchgate.net.

Enzyme Inhibition Studies

This compound is known to act as a protoporphyrinogen (B1215707) oxidase (PPO) inhibitor herts.ac.ukagropages.com. PPO is an enzyme involved in the biosynthesis of chlorophyll (B73375) in plants agropages.com. By inhibiting this enzyme, this compound disrupts chlorophyll production, which is essential for photosynthesis. Understanding the mechanism of enzyme inhibition, such as whether it is competitive or noncompetitive, is crucial in characterizing the interaction of a compound with its target nih.gov.

Mechanistic Investigations in Cell Culture Models

While specific detailed mechanistic investigations of this compound in mammalian cell culture models were not extensively found in the provided context, research on other pesticides in cell lines, such as the human Jurkat T-cell line, demonstrates the application of cell culture models to investigate the immunotoxicity and molecular mechanisms of chemical exposure mdpi.com. These studies often involve assessing cell growth inhibition and analyzing gene expression to understand the cellular processes affected mdpi.com. Soil microorganisms in liquid culture media have also been used to investigate the metabolism and degradation pathways of this compound, revealing various transformation products pssj2.jpresearchgate.net.

In Vivo Studies of this compound

In vivo studies provide valuable information on the effects of this compound within living organisms and complex ecosystems.

Environmental Impact Studies on Non-Target Species

Studies on the environmental impact of this compound on non-target species have primarily focused on aquatic ecosystems, particularly those associated with rice paddies. While this compound has low acute toxicity to arthropods like Bombyx mori and Pardosa astrigera researchgate.net, its effects on non-target organisms are often indirect and mediated through its impact on the environment and ecological interactions nih.govresearchgate.net.

Mesocosm experiments simulating paddy environments have shown that this compound application can significantly reduce the biomass and surface cover of aquatic macrophytes researchgate.netnih.govnih.govresearchgate.net. This reduction in aquatic plants can indirectly affect species that rely on them for habitat and protection. For instance, nymphs of the dragonfly Orthetrum albistylum were notably absent from treated plots where macrophyte cover was reduced by this compound, despite no direct toxicity to the dragonfly nymphs themselves nih.gov. This highlights that the indirect effects of herbicides, such as habitat alteration, can be significant for non-target species nih.govresearchgate.net.

Research indicates that the indirect effects of this compound on aquatic predatory insects can depend on their microhabitat use. Phytophilous predators, which inhabit aquatic macrophytes, are more likely to experience negative indirect effects due to the decrease in plant abundance compared to benthic, nektonic, and neustonic predators researchgate.netresearchgate.net.

While this compound's acute toxicity to arthropods is considered low researchgate.net, it is classified as very toxic to aquatic life with long-lasting effects hpc-j.co.jpfujifilm.com. Studies have investigated the effects of this compound on aquatic invertebrates and soil microbial communities to assess potential ecological risks smolecule.com.

Data from ecotoxicity studies on various aquatic organisms indicate moderate acute toxicity to fish and Daphnia magna herts.ac.uk.

Table 1: Selected Ecotoxicity Data for this compound

Note: LC50 (Lethal Concentration 50%) and ErC50 (50% Effect Concentration, growth rate inhibition) values indicate the concentration at which 50% of the test organisms are affected.

Studies also suggest that this compound is quickly degraded in water by hydrolysis but is readily adsorbed to sediment, where it can persist for a relatively long time researchgate.netnih.govbiorxiv.org. Microbial degradation is a significant process for this compound in flooded soils, leading to the formation of various degradation products and eventual mineralization to CO2, although the degradation rate in flooded soils can be slower than in aerobic soil tests agropages.comscispace.com.

Development of Predictive Models for Efficacy and Environmental Behavior

Predictive models play a crucial role in assessing the potential efficacy and environmental behavior of pesticides like this compound researchgate.neteuropa.eu. These models help in understanding how the compound will behave in different environmental compartments such as soil, water, and sediment, and how it might affect non-target organisms penmanconsulting.comfrontiersin.org.

Quantitative Structure-Activity Relationship (QSAR) models are used to predict the environmental fate and effects of chemicals based on their molecular structure and physicochemical properties penmanconsulting.comfrontiersin.orgnih.govecetoc.org. These models can be applied to estimate parameters like soil sorption, which is a key process influencing the environmental fate of pollutants frontiersin.orgcore.ac.uk. This compound is easily adsorbed to sediment, with an organic carbon partitioning coefficient (Koc) of 3,190 researchgate.net. Models incorporating soil properties and temperature can simulate herbicide degradation in different soils nih.govfrontiersin.org.

Predictive models for environmental fate often consider processes like degradation rates (e.g., DT50, the time for 50% degradation) and the formation of transformation products core.ac.ukfrontiersin.org. Studies on this compound degradation in soil have shown that it is metabolized by soil microorganisms, with half-lives varying depending on soil conditions scispace.com. For instance, aerobic soil degradation studies indicate a typical DT50 of 29 days herts.ac.uk.

Table 2: Selected Environmental Fate Parameters for this compound

Predictive ecological risk assessment often utilizes approaches like Species Sensitivity Distribution (SSD) analysis, although this can be limited by the availability of sufficient toxicity data nih.gov. Model ecosystems, such as microcosms and mesocosms, are valuable for observing community-level impacts that standard laboratory tests may not detect nih.govresearchgate.net. These empirical data from mesocosm studies, demonstrating indirect effects of this compound on aquatic communities, can inform and validate predictive models researchgate.netresearchgate.netresearchgate.net.

The development of predictive models for efficacy involves understanding the mode of action of this compound, which is the inhibition of chlorophyll biosynthesis researchgate.netsmolecule.comnih.gov. Research into the molecular mechanisms of action can aid in developing more targeted herbicides smolecule.com. Metabolomics is also being explored as a bioanalytical approach to understand pesticide modes-of-action and potentially develop predictive models for efficacy and toxicity aua.gr.

Challenges remain in computational toxicology for predicting the environmental risk of pesticides and understanding the combined effects of pesticides with other contaminants frontiersin.org. However, the integration of experimental data with modeling approaches, such as QSARs and process-based models simulating environmental compartments, continues to advance the ability to predict the environmental behavior and potential impacts of compounds like this compound penmanconsulting.comcore.ac.ukfrontiersin.org.

Analytical Methodologies for Detection and Quantification

Extraction and Sample Preparation Techniques

Effective extraction and sample preparation are critical first steps in the analysis of pentoxazone from various sample types. The goal is to efficiently extract the target compound while minimizing the co-extraction of interfering substances from the matrix. Different techniques are employed depending on the sample matrix. For solid and biota samples, a combination of acetone (B3395972) and dichloromethane (B109758) is often used as the extraction solvent. labrulez.com For liquid samples, techniques such as solid phase extraction (SPE), separatory funnel extraction, or automated liquid-liquid extraction can be utilized. labrulez.com Removing water from organic extracts, often using sodium sulfate (B86663), is an important step before concentration. labrulez.com

QuEChERS Method for Pesticide Residues

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the analysis of pesticide residues in food and agricultural samples. sigmaaldrich.comphenomenex.com This method is designed to simplify and expedite the extraction and cleanup process, making it suitable for multi-residue pesticide analysis in various matrices, including fruits, vegetables, cereals, and processed products. phenomenex.comquechers.eu The QuEChERS procedure typically involves two main steps: extraction and cleanup. sigmaaldrich.comphenomenex.com

In the extraction step, the sample is typically mixed with a solvent, such as acetonitrile (B52724), along with salts and buffers. sigmaaldrich.comphenomenex.comquechers.eu This helps to extract the pesticides into the organic phase and promotes phase separation. sigmaaldrich.comphenomenex.com For instance, adding acetonitrile and salts like magnesium sulfate and sodium chloride facilitates phase separation and pH adjustment. quechers.eu

The cleanup step, often referred to as dispersive solid-phase extraction (d-SPE), involves adding a sorbent material to the extract to remove matrix interferences such as fats, sugars, pigments, and organic acids. sigmaaldrich.comphenomenex.com Common sorbents include PSA (Primary Secondary Amine), C18 (octadecylsilane), and GCB (Graphitized Carbon Black). sigmaaldrich.com After shaking and centrifugation, the cleaned supernatant is ready for analysis. sigmaaldrich.com The QuEChERS method offers advantages such as reduced solvent usage, minimized sample handling, and simplified workflows, contributing to improved accuracy and efficiency in pesticide analysis. phenomenex.com While a special kit is available for the QuEChERS method, sample preparation can involve multiple steps including reagent addition, solvent extraction, purification by dispersive solid phase extraction, and centrifugal separation. shimadzu.com

Chromatographic and Spectrometric Techniques

Chromatographic and spectrometric techniques are employed for the separation, identification, and quantification of this compound in the prepared extracts. These techniques provide the necessary sensitivity and selectivity for analyzing trace levels of the compound in complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) are powerful techniques used for the analysis of volatile and semi-volatile organic compounds, including some pesticides. In GC-MS/MS, the gas chromatograph separates the components of the sample before they enter the mass spectrometer. The mass spectrometer then fragments the ions and detects specific product ions, providing high selectivity and sensitivity for target analytes. GC-MS/MS analysis with QuEChERS sample preparation has been applied to multi-residue pesticide analysis in agricultural products. kspsjournal.or.kr For this compound analysis by GC-MS/MS, specific precursor and product ions are monitored. One study reported a precursor ion of m/z 354.2 and product ions of m/z 286.0 and 186.0 for this compound. kspsjournal.or.kr Another study using GC-MS/MS for pesticide multiresidue analysis in herbal medicines also included this compound and reported recoveries at different fortification levels. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are widely used for the analysis of a broad range of pesticides, including those that are less volatile or thermally labile. LC-MS/MS offers high sensitivity and specificity by separating analytes using liquid chromatography and then detecting them based on their mass-to-charge ratio and fragmentation patterns in the tandem mass spectrometer. LC-MS/MS analysis is considered an advanced analytical method for identifying pesticide residues in fruits, providing excellent sensitivity and specificity. researchgate.net It involves separating pesticides from the cleaned extract using liquid chromatography and then using tandem mass spectrometry for detailed mass analysis through precursor ion fragmentation and product ion detection. researchgate.net

This compound has been included in multi-residue pesticide analysis methods utilizing LC-MS and LC-MS/MS. A Shimadzu Pesticide MRM Library for LC/MS/MS includes this compound with a precursor ion of m/z 353.0830 and product ions of m/z 285.9 and 185.9. eurl-pesticides.eu Another LC-MS/MS method for pesticide residues in vegetable extract, using QuEChERS sample preparation, listed this compound with a precursor ion of m/z 371.10 and a product ion of m/z 286.00. shimadzu.com This method reported a recovery rate of 85.2% for this compound in carrot extract. shimadzu.com LC-MS/MS methods often use multiple reaction monitoring (MRM) transitions for both quantification and confirmation of target pesticides. shimadzu.comnih.gov

Studies have validated LC-MS methods for pesticide multiresidue analysis in various crops. One study using UHPLC-QTOF (Ultra High-Performance Liquid Chromatography - Quadrupole Time-of-Flight) for multiresidue analysis of 504 pesticides in crops included this compound and reported recovery rates in different matrices like potato, cabbage, mandarin, brown rice, and soybean. mdpi.com Another study evaluating LC-QTOF-MS for pesticide residues in cereal grains and legumes also included this compound, although it was one of the pesticides that exhibited insufficient sensitivity at a spiked level of 0.01 mg/kg in brown rice, soybeans, and peanuts. nih.gov

Method Validation and Quality Control

Method validation is a crucial process to ensure that an analytical method is suitable for its intended purpose, providing reliable and accurate results. snu.ac.kr Quality control procedures are implemented during routine analysis to monitor the performance of the method and ensure the quality of the data. Key validation parameters include specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), range, accuracy, and precision. snu.ac.kr Validation should be carried out according to international standards and guidelines. mdpi.comsnu.ac.kr

Recovery experiments are commonly performed to assess the accuracy of the method by spiking blank samples with known concentrations of the analyte and determining the percentage of the analyte recovered. rsc.orgmdpi.com Precision is evaluated by analyzing replicate samples and calculating the relative standard deviation (RSD). rsc.orgmdpi.com Linearity is assessed by analyzing a series of standards at different concentrations and determining the correlation coefficient (r²) of the calibration curve. nih.govmdpi.com Matrix effects, which can influence the analytical signal, are also evaluated during method validation. rsc.orgscispace.com

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is defined as the lowest concentration of an analyte that can be reliably detected, but not necessarily quantified. d-nb.infoyoutube.com The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be quantified with a predetermined level of precision and accuracy. d-nb.infoyoutube.com The LOQ is typically higher than the LOD. youtube.com

There are different approaches to determine LOD and LOQ. One common method involves analyzing blank samples and calculating the standard deviation of the responses. The LOD is often defined as three times the standard deviation of the blank, while the LOQ is ten times the standard deviation of the blank. d-nb.infoyoutube.com Another method utilizes the calibration curve, where the LOD and LOQ are calculated based on the slope of the calibration curve and the standard deviation of the responses or the standard deviation of the y-intercepts of regression lines. youtube.comscribd.com The signal-to-noise ratio (S/N) is also used, with an S/N of 3 typically used for LOD and an S/N of 10 for LOQ. nih.govmdpi.comrsc.orgomicusa.com

For pesticide residue analysis, regulatory guidelines often specify maximum residue limits (MRLs), and analytical methods must have sufficient sensitivity to quantify residues at or below these limits. kspsjournal.or.krsnu.ac.kr Studies on pesticide multiresidue analysis have reported LOQ values for this compound in various matrices. For example, a study on pesticide multiresidues in root and rhizome based herbal medicines reported an LOQ of 0.01 mg/kg for this compound. nih.gov Another study on pesticide multiresidues in crops using UHPLC-QTOF also listed LOQ values for this compound in different crops. mdpi.com

Table 1: Summary of Analytical Parameters for this compound

| Parameter | Technique(s) Used | Typical Findings / Values | Source(s) |

| Extraction Solvent | Acetone/Dichloromethane (for solids/biota) | Used in 1:1 combination for soil penetration. | labrulez.com |

| Acetonitrile | Common in QuEChERS for various matrices. | sigmaaldrich.comphenomenex.comquechers.eu | |

| Sample Preparation | QuEChERS (Extraction and d-SPE Cleanup) | Simplifies process, reduces solvent, minimizes handling. | sigmaaldrich.comphenomenex.comquechers.eu |

| SPE, Separatory Funnel Extraction (for liquids) | Used depending on sample type. | labrulez.com | |

| Chromatography | GC, LC | Used for separation before MS detection. | sigmaaldrich.comquechers.euresearchgate.net |

| Spectrometry | GC-MS/MS | Precursor ion: m/z 354.2; Product ions: m/z 286.0, 186.0. | kspsjournal.or.kr |

| LC-MS/MS | Precursor ion: m/z 353.0830 or 371.10; Product ions: m/z 285.9, 185.9, 286.00. | eurl-pesticides.eushimadzu.com | |

| Method Validation | Recovery, Precision (RSD), Linearity (r²) | Assessed according to guidelines (e.g., SANTE, ICH Q2). | nih.govmdpi.comsnu.ac.krrsc.org |

| Recovery | QuEChERS + LC-MS/MS (Carrot extract) | 85.2% | shimadzu.com |

| QuEChERS + GC-MS/MS (Herbal medicines) | Reported at different fortification levels. | nih.gov | |

| UHPLC-QTOF (Various crops) | Reported for different matrices. | mdpi.com | |

| LOQ (Limit of Quantification) | GC-MS/MS (Herbal medicines) | 0.01 mg/kg | nih.gov |

| UHPLC-QTOF (Various crops) | Reported for different matrices. | mdpi.com | |

| General definition (S/N) | S/N of 10. | nih.govmdpi.comrsc.orgomicusa.com |

Recovery, Repeatability, and Reproducibility

Recovery refers to the ability of an analytical method to extract and detect the target analyte from a sample matrix, expressed as the percentage of the known amount of analyte recovered during the analysis. ich.org Repeatability (also known as intra-assay precision) assesses the precision of a method under the same operating conditions over a short period, typically within the same laboratory, using the same analyst and equipment. ich.org It is a measure of random error. snu.ac.kr Reproducibility, on the other hand, expresses the precision between laboratories, often evaluated through collaborative studies for method standardization. ich.org

Validation guidelines emphasize the importance of assessing accuracy, which can be reported as percent recovery, using a minimum of nine determinations across at least three concentration levels within the specified range of the method. ich.org Precision is typically expressed as the variance, standard deviation, or coefficient of variation of a series of measurements. ich.org

Selectivity and Specificity

Selectivity and specificity are crucial parameters that describe the ability of an analytical method to unequivocally assess the target analyte in the presence of other components that may be present in the sample matrix. ich.orgunodc.org These co-existing components can include impurities, degradation products, or other matrix constituents. ich.org Selectivity refers to the extent to which a method can determine specific analytes in a complex mixture without interference from other components with similar behavior. iupac.org Specificity is often considered an absolute term, implying complete discrimination, though few methods are truly specific in this sense. iupac.org Therefore, the term "selectivity" is often preferred in analytical chemistry to acknowledge that some level of interference might still be present, but is accounted for or minimized. iupac.org

The assessment of selectivity is typically conducted during the validation of identification tests, impurity determination, and assay procedures. europa.eu The approach to demonstrating selectivity depends on the method's objective. europa.eu If a single analytical procedure lacks complete specificity, a combination of multiple procedures may be necessary to achieve the required level of discrimination. ich.orgeuropa.eu Techniques such as mass spectrometry and chromatography are generally considered highly selective due to their ability to separate and identify compounds based on their unique properties. snu.ac.krunodc.org Before performing recovery tests, it is recommended to assess selectivity using control and fortified samples. snu.ac.kr

Biomonitoring Applications for Environmental and Biological Matrices

Biomonitoring involves the measurement of a chemical, its metabolites, or reaction products in biological media to assess exposure. nih.govhh-ra.orgaaem.pl This approach provides a direct measure of the amount of a substance that has entered the body, integrating exposures from various routes. nih.gov Biological matrices commonly used for biomonitoring of pesticides and other chemicals include urine, blood (whole blood, serum, or plasma), hair, nails, and tissues. nih.govhh-ra.orgaaem.pl

Environmental biomonitoring focuses on assessing the presence and impact of chemicals in environmental matrices, which can include water and soil. Analytical methods for pesticide multiresidues in soil and water have been developed and validated, involving steps like sample treatment optimization and assessment of parameters such as linearity, selectivity, sensitivity, and precision. snu.ac.kr

While direct studies on the biomonitoring of this compound in human biological matrices were not prominently found in the search results, the principles of biomonitoring for pesticides in general are applicable. For nonpersistent organic chemicals like many current-use pesticides, metabolites are often measured in urine due to their rapid metabolism and elimination. nih.gov Blood is also a valuable matrix, particularly for chemicals that distribute throughout the body, although its collection is invasive. nih.govhh-ra.org The choice of biological specimen depends on the chemical properties of the substance and its toxicokinetics. hh-ra.org

Biomonitoring in environmental contexts can also involve assessing the effects of herbicides like this compound on non-target organisms in ecological systems. For instance, studies have investigated the indirect effects of this compound on aquatic predatory insects in rice paddies, suggesting that changes in the abundance of aquatic macrophytes due to the herbicide could impact these predators. researchgate.net This highlights the use of environmental biomonitoring to understand the broader ecological implications of herbicide use.

Toxicological Research and Risk Assessment

Mechanisms of Toxicity

The primary mechanism of toxicity for pentoxazone in susceptible plants involves the inhibition of protoporphyrinogen (B1215707) oxidase (PPO). This enzyme is vital for the biosynthesis of chlorophyll (B73375) and heme mdpi.com. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which is then oxidized to protoporphyrin IX in the cytoplasm smolecule.com. Protoporphyrin IX is a potent photosensitizer, and in the presence of light, it generates reactive oxygen species (ROS) nih.gov.

Oxidative Stress Induction

The generation of reactive oxygen species (ROS) is a key consequence of PPO inhibition by this compound. The accumulated protoporphyrin IX, upon exposure to light, triggers the formation of singlet oxygen and other ROS nih.gov. High levels of ROS production result in oxidative stress, causing damage to cellular components such as lipids, proteins, and DNA nih.gov. This oxidative damage disrupts cellular functions and ultimately leads to cell death in susceptible plants nih.gov. While oxidative stress is a well-established mechanism in plants exposed to PPO inhibitors, the direct induction of oxidative stress in non-target organisms by this compound requires further detailed investigation.

Cellular and Molecular Responses to Exposure

Exposure to this compound elicits various cellular and molecular responses, particularly in target plants. The inhibition of PPO directly impacts the metabolic pathways of chlorophyll and heme synthesis mdpi.com. At the cellular level, the accumulation of photosensitizing porphyrins and the subsequent oxidative stress lead to membrane damage, electrolyte leakage, and cellular disorganization nih.gov.

Studies on microbial metabolism of this compound in soil have identified several degradation products, indicating that microorganisms can transform the parent compound researchgate.net. The metabolic route in soil involves the rapid degradation of this compound to N-(4-chloro-5-cyclopentyloxy-2-fluorophenyl)-3-methyl-2-oxobutanamide, which can accumulate before further degradation agropages.com. Other metabolites, such as 4-chloro-5-(cyclopentyloxy)-2-fluoroaniline and hydrated-pentoxazone, have also been detected researchgate.net. These microbial transformations represent a cellular response to the presence of this compound in the environment researchgate.net.

Ecotoxicological Studies on Non-Target Organisms

Ecotoxicological studies assess the potential impacts of this compound on organisms other than the intended weed targets. Research has focused on its effects on aquatic organisms and soil microbial communities.

Impact on Aquatic Invertebrates and Vertebrates

This compound can be toxic to some aquatic organisms smolecule.com. It is classified as very toxic to aquatic life with long-lasting effects fujifilm.com. Studies have investigated its effects on aquatic invertebrates like Daphnia magna and aquatic vertebrates like fish.

Acute toxicity tests on Daphnia magna have reported an EC50 of 0.51 mg/L at 48 hours fujifilm.com. For fish, the acute 96-hour LC50 for Fathead minnow is reported as 21.4 mg/L fujifilm.com.

Mesocosm experiments examining the indirect effects of this compound in rice paddies observed that while the herbicide did not directly decrease the abundance of phytoplankton, zooplankton, or detritivorous and herbivorous insects, it significantly reduced the abundance of aquatic macrophytes researchgate.net. This reduction in aquatic plants indirectly affected phytophilous predators, such as certain dragonfly larvae, which rely on these plants for habitat researchgate.netnih.gov. The abundance of these predators was more likely to decrease compared to benthic, nektonic, and neustonic predators researchgate.net.

Effects on Microbial Communities

This compound undergoes microbial degradation in soil, indicating an interaction with soil microbial communities researchgate.net. Studies have shown that soil microorganisms play a significant role in the transformation and mineralization of this compound to CO2 scispace.com. The rate of degradation can vary depending on soil conditions, with slower degradation observed in flooded soils compared to aerobic conditions agropages.comscispace.com.

Research on the effects of herbicides on soil microbial communities suggests that while some herbicides may have minimal non-target effects at recommended doses, the impact can depend on factors such as application frequency, dose, soil type, and environmental conditions dpi.qld.gov.au. Studies specifically investigating this compound's impact on soil microbial diversity and respiration rates have shown varied results, with some indicating no significant influence on diversity or respiration rates, but potential effects on species richness depending on depth and treatment nativesciencereport.org.

Risk Assessment Frameworks and Methodologies

Risk assessment frameworks for pesticides like this compound involve evaluating potential hazards to human health and the environment cgiar.org. This typically includes assessing exposure levels and the inherent toxicity of the compound and its metabolites to various organisms cgiar.org.

For environmental risk assessment, ecotoxicological data on non-target organisms, such as aquatic invertebrates, fish, and algae, are used to determine effect concentrations and predict potential environmental impacts tandfonline.comscielo.br. These assessments consider both acute and chronic toxicity. The environmental fate and behavior of this compound, including its degradation in soil and water, are also crucial components of the risk assessment process smolecule.comagropages.com.

Methodologies often involve laboratory toxicity tests, mesocosm or field studies, and modeling to estimate environmental concentrations and predict ecological risks tandfonline.combiorxiv.org. The Species Sensitivity Distribution (SSD) approach can be used to derive ecological thresholds of toxicological concern based on the sensitivity of different aquatic species unimib.it.

In the context of irrigation ponds, studies have highlighted the presence of herbicides like this compound at concentrations potentially higher than acute toxicity levels for certain ecotoxicological bioindicators, emphasizing the importance of monitoring and comprehensive risk assessment in agricultural landscapes biorxiv.org.

Exposure Estimation and Safety Margins

Exposure estimation for this compound involves determining the levels and pathways through which organisms may come into contact with the substance. For professional agricultural settings, exposure to pesticides like this compound can occur primarily via dermal contact during handling and application, as well as through inhalation of vapors or spray drift nih.gov. Re-entry workers may also experience dermal exposure from dried foliar residues nih.gov. Environmental exposure scenarios consider the substance's presence in various media such as water, soil, and sediment canada.ca.

The Margin of Safety (MOS) or Margin of Exposure (MOE) is a key tool used in risk assessment to evaluate potential safety concerns. canada.caeuropa.eu. The MOE is typically calculated as the ratio of a level where no adverse health effects are expected (such as a No-Observed-Adverse-Effect Level or NOAEL) to the estimated level of human exposure nih.govcanada.ca. A higher MOE indicates a larger buffer between potential adverse effects and the estimated exposure level canada.ca. Regulatory agencies often use MOE values to inform risk management decisions; lower MOE values may suggest a potential concern and the need for regulatory action nih.gov. For substances that are neither genotoxic nor carcinogenic, but where uncertainties exist, an additional factor may be applied to the MOE europa.eu. In the context of cumulative risk assessment involving multiple chemicals, a Total Margin of Exposure (MOET) can be calculated as the reciprocal of the sum of the reciprocals of individual MOEs for each contributing chemical nih.gov.

While specific detailed data on this compound exposure estimations and derived safety margins (MOEs/MOSs) in publicly available literature is limited within the search results, the general principles of exposure assessment and the use of safety margins like MOE are well-established in toxicological risk assessment frameworks nih.govcanada.caeuropa.eu. Studies indicate that this compound has shown very low acute toxicity in laboratory animals via oral, percutaneous, and inhalation routes agropages.comndl.go.jplgcstandards.com.

Regulatory Standards and Surveillance Systems

Regulatory standards for pesticides like this compound are established to protect human health and the environment. These standards often include setting maximum residue limits (MRLs) in food commodities and establishing guidelines or limits for concentrations in water bodies agropages.comfederalregister.govnpdc.govt.nz. Regulatory limits for pesticide residues in water are typically based on toxicity or ecotoxicity testing, often incorporating safety factors npdc.govt.nz. These limits should ideally be no lower than the limit of quantification (LOQ) of a practical analytical method used for surveillance or regulatory enforcement npdc.govt.nz.